molecular formula C20H21N3O2S2 B6478109 2-[4-(propan-2-ylsulfanyl)phenyl]-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one CAS No. 1325686-96-1

2-[4-(propan-2-ylsulfanyl)phenyl]-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one

Cat. No.: B6478109
CAS No.: 1325686-96-1
M. Wt: 399.5 g/mol
InChI Key: KIGRZZJKXIBJPW-UHFFFAOYSA-N
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Description

2-[4-(propan-2-ylsulfanyl)phenyl]-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C20H21N3O2S2 and its molecular weight is 399.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.10751927 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-13(2)27-16-7-5-14(6-8-16)10-18(24)23-11-15(12-23)20-21-19(22-25-20)17-4-3-9-26-17/h3-9,13,15H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGRZZJKXIBJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(propan-2-ylsulfanyl)phenyl]-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N4S2O\text{C}_{19}\text{H}_{22}\text{N}_4\text{S}_2\text{O}

This structure includes a thiophene ring, an oxadiazole moiety, and a propan-2-thiol side chain, which may contribute to its biological properties.

Biological Activity Overview

Recent studies have indicated that derivatives of oxadiazole and thiophene compounds exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds with thiophene and oxadiazole rings have shown promising results against various bacterial strains.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
  • Nematocidal Activity : Certain oxadiazole derivatives have been reported to affect nematodes by targeting acetylcholine receptors.

Antimicrobial Activity

A study published in the International Journal of Molecular Sciences highlighted that compounds similar to our target molecule exhibited significant antimicrobial activity. The study noted that certain oxadiazole derivatives had lower Minimum Inhibitory Concentrations (MICs) against Gram-positive and Gram-negative bacteria compared to standard antibiotics .

CompoundMIC (µg/mL)Bacterial Strain
A15Staphylococcus aureus
A210Escherichia coli

Anticancer Activity

Research conducted on the anticancer potential of thiophene derivatives indicated that they could induce apoptosis in cancer cells. For example, a derivative of the target compound showed an IC50 value of 4.37 µM against HepG-2 liver cancer cells and 8.03 µM against A549 lung cancer cells .

Cell LineIC50 (µM)
HepG-24.37
A5498.03

Nematocidal Activity

Another significant finding was the nematocidal activity of some oxadiazole derivatives against Bursaphelenchus xylophilus. The effective concentration (LC50) was reported at 2.4 µg/mL, which outperformed traditional nematicides .

The proposed mechanisms for the biological activities include:

  • Inhibition of Enzyme Activity : Compounds may inhibit key enzymes involved in cellular processes.
  • Interaction with Receptors : The interaction with acetylcholine receptors has been suggested as a mechanism for nematocidal activity.
  • Induction of Apoptosis : In cancer cells, certain compounds may trigger apoptotic pathways leading to cell death.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that a related compound significantly reduced infection rates compared to placebo treatments.
  • Case Study on Cancer Treatment : In vitro studies demonstrated that treatment with thiophene-based compounds led to reduced tumor growth in xenograft models.

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